molecular formula C53H53NSi2 B12534544 Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- CAS No. 662165-38-0

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-

Cat. No.: B12534544
CAS No.: 662165-38-0
M. Wt: 760.2 g/mol
InChI Key: PPKBDERPLMIUHQ-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two diphenylmethylene and triethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the diphenylmethylene and triethylsilyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Scientific Research Applications

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with different substituents, used in coordination chemistry and materials science.

    2,6-Bis(hydroxymethyl)pyridine: Another related compound, often used as a precursor in the synthesis of metal complexes and catalysts.

Uniqueness

Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- stands out due to its unique combination of diphenylmethylene and triethylsilyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel materials and bioactive molecules.

Properties

CAS No.

662165-38-0

Molecular Formula

C53H53NSi2

Molecular Weight

760.2 g/mol

IUPAC Name

[3-benzhydrylidene-5-[6-(3-benzhydrylidene-5-triethylsilylpenta-1,4-diynyl)pyridin-2-yl]penta-1,4-diynyl]-triethylsilane

InChI

InChI=1S/C53H53NSi2/c1-7-55(8-2,9-3)42-40-48(52(44-26-17-13-18-27-44)45-28-19-14-20-29-45)36-38-50-34-25-35-51(54-50)39-37-49(41-43-56(10-4,11-5)12-6)53(46-30-21-15-22-31-46)47-32-23-16-24-33-47/h13-35H,7-12H2,1-6H3

InChI Key

PPKBDERPLMIUHQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=NC(=CC=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C[Si](CC)(CC)CC

Origin of Product

United States

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